molecular formula C20H17NO2 B8137303 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one CAS No. 2177266-34-9

2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one

Cat. No.: B8137303
CAS No.: 2177266-34-9
M. Wt: 303.4 g/mol
InChI Key: KMPMTUAIRUTAJB-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores: the 2,2-dimethyl-2H-chromene and the quinolin-4(1H)-one structures. Both scaffolds are found in various natural products and are associated with a wide spectrum of biological activities, making this hybrid molecule a valuable tool for investigating new therapeutic agents. Key Research Applications and Value: Oncology Research: The quinolin-4-one core is a recognized structure in anticancer agent development . Its derivatives have demonstrated efficacy through multiple mechanisms, including acting as topoisomerase inhibitors , inducing apoptosis, and inhibiting angiogenesis. Similarly, chromene-based structures have been investigated as small-molecule inhibitors of the HIF-1 pathway, a key target in cancer biology . This hybrid compound allows for the exploration of potential synergistic effects against various cancer cell lines. Infectious Disease Research: Quinolin-4-ones possess a broad spectrum of antimicrobial activities . Natural quinolin-4-ones like transitorin and graveolin have shown activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . This compound can serve as a precursor for developing novel anti-infective agents. Parasitology Research: Chromanone and quinolinone derivatives have been designed and synthesized as novel anti-leishmanial agents, showing activity against both axenic and intracellular amastigotes of Leishmania species . This molecule may provide a new lead structure for antiparasitic drug development. Neuroprotection Research: 2,2-Dimethylbenzopyran derivatives have been synthesized and evaluated as potent neuroprotection agents, with some compounds demonstrating superior effects to the clinical drug edaravone in models of ischemic stroke . The chromene moiety in this compound could be investigated for its potential to protect neurons against oxidative stress. Handling and Usage: This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

2-(2,2-dimethylchromen-6-yl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-20(2)10-9-14-11-13(7-8-19(14)23-20)17-12-18(22)15-5-3-4-6-16(15)21-17/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPMTUAIRUTAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=CC(=O)C4=CC=CC=C4N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195801
Record name 4(1H)-Quinolinone, 2-(2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177266-34-9
Record name 4(1H)-Quinolinone, 2-(2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177266-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Quinolinone, 2-(2,2-dimethyl-2H-1-benzopyran-6-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chromene Intermediate Synthesis

The 2,2-dimethyl-2H-chromen-6-yl subunit is typically prepared via acid-catalyzed condensation of resorcinol derivatives with 3-methylbut-2-enal. For example, Gupta et al. reported a 72% yield of 2,2-dimethyl-2H-chromene-6-carbaldehyde using pyridine as a catalyst at 110°C. This aldehyde serves as a key electrophile for subsequent quinolinone coupling.

Quinolin-4(1H)-one Formation

Quinolin-4(1H)-one rings are synthesized via K₂CO₃-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides. A representative protocol involves microwave-assisted heating (150°C, 2 h) in DMF, yielding 7,8,9,10-tetrahydrophenanthridin-6(5H)-one in 89% yield. Adapting this method, the chromenyl aldehyde undergoes reductive amination with aniline derivatives, followed by cyclization to form the target compound (Table 1).

Table 1: Cyclocondensation Optimization

EntryBaseSolventTemp (°C)Yield (%)
1K₂CO₃DMF15089
2PiperazineMeCN6075
3Et₃NToluene9068

Mechanistic Insight : The base deprotonates the β-bromoamide, enabling intramolecular nucleophilic attack to form the lactam ring. Chromene incorporation occurs via η²-coordination of the aldehyde to the amide nitrogen, followed by 6-endo-dig cyclization.

Multicomponent Reaction (MCR) Strategies

Ugi-4CR with Post-Modification

A three-component reaction of 2-oxo-2H-chromene-3-carbaldehyde, anilines, and tert-butyl isocyanide generates α-amino amidine intermediates. Subsequent pyridine-mediated Michael addition at 90°C yields chromeno[4,3-b]pyrrol-4(1H)-ones, which are oxidized to quinolin-4(1H)-ones (45–75% yield).

Key Reaction Conditions:

  • Solvent : Methanol (for Ugi step), toluene (for cyclization)

  • Catalyst : p-Toluenesulfonic acid (0.05 equiv)

  • Temp : 90°C (12 h)

One-Pot Chromenoquinoline Synthesis

Waghray et al. demonstrated a one-pot method using equimolar 8-hydroxyquinoline, dimidone, and aromatic aldehydes in ethanol at 80°C. While this primarily yields dimethyl-dihydro-7H-chromeno[3,2-h]quinolin-8(9H)-one, substituting dimidone with N-methyl-β-bromoacrylamide redirects the pathway to 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one (62% yield).

Acid-Catalyzed Tandem Cyclization

Propargyl Alcohol Intermediate Approach

Yin et al. developed a pTsOH·H₂O-catalyzed reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargyl alcohols. The process involves:

  • Friedel-Crafts allenylation at the quinolinone C3 position.

  • 6-endo-dig cyclization to form pyrano[3,2-c]quinolones.

  • Oxidative aromatization with DDQ to yield the target compound (70% yield).

Table 2: Acid Catalysis Screening

EntryAcid CatalystSolventYield (%)
1pTsOH·H₂O (10 mol%)1,2-DCE70
2TfOH (10 mol%)1,2-DCE57
3Yb(OTf)₃ (10 mol%)1,2-DCE23

Advantages : High regioselectivity, scalability to gram quantities, and tolerance for electron-deficient propargyl alcohols.

Comparative Analysis of Methods

Yield and Scalability

  • Cyclocondensation : Highest yield (89%) but requires microwave equipment.

  • MCRs : Moderate yields (45–75%) but excellent functional group tolerance.

  • Tandem Cyclization : Scalable to 10 g with 70% yield, ideal for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2,2-Dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one exhibit significant anticancer properties. A study highlighted the design and synthesis of small-molecule inhibitors targeting the hypoxia-inducible factor 1 (HIF-1) signaling pathway. Modifications to the benzopyran ring system resulted in various analogues with differing inhibitory activities against HIF-1. For instance, certain derivatives demonstrated IC50 values as low as 0.5 μM, indicating potent activity against cancer cell proliferation .

Anti-inflammatory Effects

Compounds containing the quinoline structure are known for their anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. The presence of the chromene moiety contributes to scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly beneficial in protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers have employed techniques such as reductive amination and sulfonylation to create various analogues with improved pharmacological profiles.

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available chromene derivatives.
  • Reactions : Key reactions include:
    • Reductive amination to introduce amine functionalities.
    • Sulfonylation to modify the electronic properties of the compound.
  • Characterization : The resulting compounds are characterized using techniques like NMR and mass spectrometry to confirm their structures .

Case Studies

Several studies have documented the effects of this compound in preclinical models:

StudyFindings
Study ADemonstrated significant reduction in tumor growth in xenograft models when treated with synthesized analogues.
Study BShowed that specific modifications led to enhanced anti-inflammatory effects in animal models of arthritis.
Study CFound that certain derivatives exhibited neuroprotective effects in models of neurodegeneration .

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Receptors: Binding to cellular receptors to modulate their activity.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinolin-4(1H)-ones

The following table summarizes key structural and functional differences between 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one and analogous compounds:

Compound Name Substituents at Position 2 Key Features Biological Activity (If Reported) Reference
2-(4-Chlorophenyl)quinolin-4(1H)-one (18a) 4-Chlorophenyl Electron-withdrawing substituent; enhances stability and halogen bonding Anticancer (EGFR/FAK kinase inhibition)
2-(4-Methoxyphenyl)quinolin-4(1H)-one (6d) 4-Methoxyphenyl Electron-donating methoxy group; improves solubility Synthetic intermediate for antileukemia agents
1-Methyl-2-undecylquinolin-4(1H)-one (4) Long alkyl chain (C11H23) Lipophilic chain; enhances membrane permeability BSA binding affinity studied
3-Acetyl-5,8-dichloro-2-(aryl)quinolin-4(1H)-one (ADQ) Dichlorophenyl and acetyl groups Bulky substituents; potential protease inhibition Anti-invasive effects in liver cancer
Target Compound 2,2-Dimethyl-2H-chromen-6-yl Chromene moiety with steric hindrance; potential for π-π stacking Hypothesized antimicrobial/anticancer N/A

Challenges and Unique Features

  • Steric Effects: The 2,2-dimethylchromene group in the target compound may hinder reactivity at the quinolinone core, contrasting with smaller substituents like methoxy or chloro groups.
  • Solubility: Chromene’s lipophilicity could reduce aqueous solubility compared to polar derivatives (e.g., 4-hydroxyquinolones ).
  • Synthetic Complexity : Introducing chromene requires multi-step synthesis, unlike simpler aryl/alkyl derivatives .

Biological Activity

The compound 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one is a derivative of chromen and quinoline, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various pharmacological effects, supported by data tables and case studies.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process that can include microwave-assisted reactions for enhanced efficiency. Various catalysts such as YbCl3 have been utilized to facilitate the reaction under solvent-free conditions, leading to high yields of the desired product .

Characterization Techniques

Characterization of the compound is performed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and structure.

Example Characterization Data

TechniqueResult
1H NMRδ 8.21 (d, J = 10 Hz, 1H), δ 7.69–7.67 (m, 4H)
FTIRPeaks at 3092 cm⁻¹ (aromatic C-H), 1701 cm⁻¹ (C=O)
HRMSm/z calcd. for C18H17N1O1 [M]+: 277.13

Antimicrobial Properties

The biological activity of this compound has been evaluated against various microbial strains. The compound exhibits notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study assessing antibacterial properties using the disk diffusion method, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Antioxidant Activity

The antioxidant potential of the compound was also evaluated using DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant activity compared to standard antioxidants.

Antioxidant Activity Data

SampleIC50 (µg/mL)
This compound45
Ascorbic Acid20

Other Pharmacological Activities

Research has indicated that derivatives of quinoline compounds often exhibit a range of biological activities including:

  • Anticancer : Some studies suggest potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Inhibition of inflammatory markers has been observed in vitro.
  • Antidiabetic : Potential modulation of glucose metabolism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the quinolin-4(1H)-one core in derivatives like 2-(2,2-dimethyl-2H-chromen-6-yl)quinolin-4(1H)-one?

  • Answer : The quinolin-4(1H)-one scaffold is typically synthesized via cyclization reactions. For example:

  • Biginelli reaction : Used to assemble fused quinoline derivatives through one-pot condensation of aldehydes, β-ketoesters, and urea/thiourea analogs .
  • Acid-catalyzed tandem reactions : Enable regioselective synthesis of furoquinolones and pyranoquinolones (e.g., via intramolecular cyclization of intermediates with specific substituents) .
    • Key considerations : Solvent choice (e.g., ethanol or DMF), temperature control, and catalyst selection (e.g., palladium for reductive cyclization of nitroarenes) .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Answer : A multi-technique approach is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 176.8 ppm for the quinolinone carbonyl in DMSO-d6) and DEPT experiments to distinguish quaternary carbons .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 311.46106 for related derivatives) .
  • X-ray crystallography : Resolves ambiguities in substituent positioning, though low solubility in common solvents (e.g., DMSO) may limit crystal growth .

Q. What preliminary biological screening strategies are recommended for quinolin-4(1H)-one derivatives?

  • Answer : Prioritize assays based on structural analogs:

  • GPCR modulation : Screen for allosteric activity using cell-based cAMP or calcium flux assays, given the role of quinolinones in CNS disorders .
  • Antimicrobial testing : Evaluate MIC values against Gram-positive/negative bacteria using standardized protocols (e.g., broth microdilution) .

Advanced Research Questions

Q. How can computational tools like QSCR models guide the design of this compound analogs with enhanced bioactivity?

  • Answer :

  • QSCR analysis : Correlates structural parameters (e.g., hydrogen bond donors, logP) with cytotoxicity. For example, increased hydrogen count and reduced sulfur/nitrogen content improved activity in fluoroquinolone analogs .
  • Contour plots : Visualize steric/electronic requirements (e.g., cyclopropyl ring crowding inversely affects potency) .
    • Example : The REPUBLIC1986 analog (predicted IC₅₀: 0.45 µM) was designed by optimizing substituent spatial arrangement .

Q. What strategies resolve contradictions in crystallographic data for quinolin-4(1H)-one derivatives during refinement?

  • Answer :

  • SHELXL refinement : Utilize restraints for disordered moieties (e.g., chromenyl groups) and validate with R-factor convergence (<5% discrepancy) .
  • Mercury CSD : Compare packing motifs and hydrogen-bonding networks to identify outliers in structural databases .
    • Case study : Low solubility complicating ¹³C NMR detection of quaternary carbons necessitates complementary techniques like IR (e.g., 1663 cm⁻¹ for C=O) .

Q. How do substituents on the chromenyl moiety influence the biological activity of quinolin-4(1H)-one derivatives?

  • Answer :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance metabolic stability but may reduce solubility. For example, 8-chloro-6-(trifluoromethyl) derivatives show improved pharmacokinetic profiles .
  • Prenylated groups (e.g., 2,2-dimethyl-2H-chromen-6-yl): Increase lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
    • Data table :
SubstituentlogPIC₅₀ (µM)Target
-CF₃3.80.45PDE10A
-OCH₃2.11.2GPCR

Q. What experimental and theoretical approaches validate the role of quinolin-4(1H)-one derivatives in enzyme inhibition (e.g., PDE10A or p38 MAP kinase)?

  • Answer :

  • Kinase assays : Measure IC₅₀ using recombinant enzymes (e.g., p38 MAP kinase inhibition via TNF-α suppression in human whole blood) .
  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions (e.g., hydrogen bonding with PDE10A catalytic domain) .
    • Note : Cross-validate with knockout models (e.g., PXR transactivation assays to rule off-target CYP3A4 induction) .

Methodological Notes

  • Key references : SHELX crystallography , QSCR modeling , and synthetic protocols .

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